Metrenperone

5-HT2 Antagonist Bronchoconstriction In Vivo Pharmacology

Metrenperone (R 50970) is the only 5-HT2 antagonist with a species-validated dosing regimen (0.1 mg/kg IM q12h) for pulmonary protection in bovine ARDS models. Its unique benzoylpiperidine-pyridopyrimidinone scaffold confers dual 5-HT2/α1 polypharmacology not replicated by Ketanserin or Cyproheptadine. Sourcing ensures research continuity with defined hemodynamic outcomes in large animal studies.

Molecular Formula C24H26FN3O2
Molecular Weight 407.5 g/mol
CAS No. 81043-56-3
Cat. No. B1676528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetrenperone
CAS81043-56-3
Synonyms3-(2-(4-(fluorobenzoyl)-1-piperidinyl)ethyl)-2,7-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
metrenperone
R 50970
R-50970
Molecular FormulaC24H26FN3O2
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C)C=C1
InChIInChI=1S/C24H26FN3O2/c1-16-3-8-22-26-17(2)21(24(30)28(22)15-16)11-14-27-12-9-19(10-13-27)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3
InChIKeyAXQRPYKSPHUOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement of 3-(2-(4-(4-Fluorobenzoyl)-1-piperidinyl)ethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (Metrenperone, R 50970): A Selective 5-HT2 Antagonist for Veterinary and Research Applications


3-(2-(4-(4-Fluorobenzoyl)-1-piperidinyl)ethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as Metrenperone (USAN/INN) or R 50970, is a synthetic piperidine derivative with a pyridopyrimidinone core, classified as a selective serotonin type 2 (5-HT2) receptor antagonist [1]. It is a small molecule (MW 407.48) used in veterinary medicine to mitigate 5-HT2-mediated pathophysiological processes, particularly in respiratory distress in cattle, and in research as a pharmacological tool [2].

Why 3-(2-(4-(4-Fluorobenzoyl)-1-piperidinyl)ethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Substituted with Other 5-HT2 Antagonists: Key Differentiators


While multiple compounds target the 5-HT2 receptor, substitution with other in-class agents like Ketanserin, Altanserin, or Cyproheptadine is not scientifically equivalent. The specific benzoylpiperidine-pyridopyrimidinone scaffold of Metrenperone confers a unique polypharmacology, including moderate α1-adrenoceptor blockade that directly influences hemodynamic outcomes in large animal models [1][2]. Furthermore, its defined pharmacokinetic profile in cattle establishes a precise, evidence-based dosing regimen (0.1 mg/kg every 12 hours) for pulmonary protection, which cannot be extrapolated from other 5-HT2 antagonists lacking such species-specific validation [3].

Quantitative Evidence Differentiating 3-(2-(4-(4-Fluorobenzoyl)-1-piperidinyl)ethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one from Structural and Functional Analogs


In Vivo Potency in Feline Bronchoconstriction Model: Head-to-Head Comparison with Ketanserin and Cyproheptadine

In a cat model of 5-HT-induced bronchoconstriction, Metrenperone (R 50970) demonstrated equivalent in vivo potency to the reference antagonist Ketanserin, and was approximately 5-fold more potent than Cyproheptadine [1].

5-HT2 Antagonist Bronchoconstriction In Vivo Pharmacology

Alpha1-Adrenoceptor Blockade: Differentiating Metrenperone from Pure 5-HT2 Antagonists

Metrenperone is consistently described as possessing 'weak' to 'moderate' α1-adrenoceptor antagonist activity, a property that distinguishes it from more selective 5-HT2 antagonists like Pirenperone [1][2]. This ancillary activity directly contributes to its unique hemodynamic profile in endotoxic shock models [3].

Alpha1-Adrenoceptor Polypharmacology Hemodynamics

Validated Veterinary Dosing Regimen for Pulmonary Protection in Cattle

A comparative dose-response study in cattle established that Metrenperone provides significant, sustained inhibition of 5-HT-induced bronchoconstriction only at a dose of 0.1 mg/kg administered every 12 hours [1]. Lower doses or longer intervals failed to maintain efficacy, defining a precise therapeutic window.

Veterinary Medicine Bovine Respiratory Disease Pharmacokinetics

Binding Affinity at Rat 5-HT2 Receptor: Supporting Target Engagement

In rat cerebral cortex homogenate assays, Metrenperone demonstrates binding affinity for the 5-HT2 receptor, confirming its direct target engagement [1].

Radioligand Binding 5-HT2 Receptor Ki

SAR Insights: The 4-Fluorobenzoyl Moiety Confers Binding Advantages

Structure-activity relationship (SAR) studies on Ketanserin analogues reveal that the 4-fluorobenzoyl group is critical for 5-HT2 binding, and that the intact benzoylpiperidine moiety is a key pharmacophoric element [1]. Metrenperone contains this exact 4-fluorobenzoyl-piperidine substructure, whereas many simpler analogues (e.g., unsubstituted benzoyl) or ring-opened variants show significantly reduced affinity or altered selectivity.

Structure-Activity Relationship 5-HT2 Antagonist Medicinal Chemistry

Optimal Scientific and Procurement Applications for 3-(2-(4-(4-Fluorobenzoyl)-1-piperidinyl)ethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one


Veterinary Research: Bovine and Porcine Models of Respiratory Distress

Use Metrenperone at 0.1 mg/kg IM every 12 hours to block 5-HT2-mediated pulmonary vasoconstriction and bronchoconstriction. This regimen is validated to improve pulmonary function in models of acute respiratory distress syndrome (ARDS) in cattle [1]. It has also been shown to attenuate pulmonary vascular resistance increases and improve survival in porcine endotoxic shock [2].

Pharmacological Tool for Dissecting 5-HT2 vs. α1-Adrenoceptor Pathways

Employ Metrenperone as a dual 5-HT2/α1 antagonist to study the interplay between serotonergic and adrenergic systems in cardiovascular regulation. Its 'weak' α1-blockade distinguishes it from more selective 5-HT2 antagonists like Pirenperone, allowing researchers to assess the contribution of this polypharmacology to observed hemodynamic effects [3][4].

Reference Standard in Structure-Affinity Relationship (SAR) Studies

Use Metrenperone as a benchmark compound in medicinal chemistry programs investigating novel 5-HT2 antagonists. Its intact 4-fluorobenzoyl-piperidine core serves as a positive control for high-affinity binding, against which the effects of structural modifications (e.g., ring-opening, substitution) can be quantitatively compared [5].

In Vivo Efficacy Standard for 5-HT2 Antagonism in Feline Models

In cat models of bronchoconstriction, Metrenperone and Ketanserin are equipotent at ~10 nmol/kg, establishing a reliable in vivo efficacy baseline. This makes Metrenperone a suitable alternative to Ketanserin when a non-human-approved research chemical is required [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metrenperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.